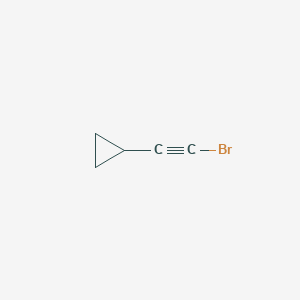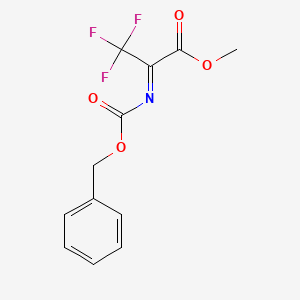
2-Bromo-4-fluoro-(trimethylsiloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-fluoro-(trimethylsiloxy)benzene (2BF-TMSB) is an organic compound that has been studied for its potential applications in the fields of scientific research and laboratory experiments. 2BF-TMSB is a versatile molecule that can be used for a variety of purposes, such as the synthesis of new compounds or the modification of existing ones. In
科学的研究の応用
2-Bromo-4-fluoro-(trimethylsiloxy)benzene has a wide range of potential applications in scientific research. It has been used in the synthesis of new compounds, as well as the modification of existing ones. It has also been used in the synthesis of small molecules, such as peptides and nucleotides, as well as larger molecules, such as proteins and enzymes. Additionally, this compound has been used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents.
作用機序
2-Bromo-4-fluoro-(trimethylsiloxy)benzene acts as an electrophile, meaning that it is capable of forming covalent bonds with other molecules. When this compound reacts with a nucleophile, such as a carboxylic acid, it forms a covalent bond between the two molecules. This covalent bond is known as an ester linkage. The ester linkage is then broken down by hydrolysis, releasing the two molecules from each other.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the body, which can have a variety of effects, such as increased muscle contraction and increased alertness. Additionally, this compound has been found to have an anti-inflammatory effect, which can be beneficial in the treatment of certain inflammatory diseases.
実験室実験の利点と制限
2-Bromo-4-fluoro-(trimethylsiloxy)benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable, making it ideal for use in long-term experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not as soluble in water as some other compounds, making it more difficult to use in aqueous solutions. Additionally, it is not as reactive as some other compounds, making it more difficult to use in reactions that require a high degree of reactivity.
将来の方向性
2-Bromo-4-fluoro-(trimethylsiloxy)benzene has a wide range of potential applications in scientific research and laboratory experiments. One potential future direction is the use of this compound as a drug delivery system. By attaching a drug to this compound, it can be targeted to specific areas of the body, allowing for more precise delivery of the drug. Additionally, this compound could be used in the synthesis of new compounds, such as peptides and nucleotides, or in the modification of existing compounds. Finally, this compound could be used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents.
合成法
2-Bromo-4-fluoro-(trimethylsiloxy)benzene can be synthesized using several different methods. One method is the reaction of bromine and fluoroacetic acid, followed by a reaction with trimethylsilyl chloride. This method has been found to yield a high yield of the desired product. Another method is the direct reaction of bromine and fluoroacetic acid with trimethylsilyl chloride. This method has also been found to yield a high yield of the desired product.
特性
IUPAC Name |
(2-bromo-4-fluorophenoxy)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrFOSi/c1-13(2,3)12-9-5-4-7(11)6-8(9)10/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVADIXQIQPKEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrFOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)





